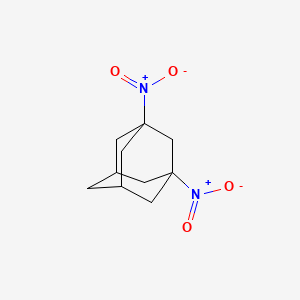

1,3-Dinitroadamantane

Description

1,3-Dinitroadamantane is a nitrated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. This compound features two nitro (-NO₂) groups at the 1- and 3-positions of the adamantane framework. Its synthesis typically involves nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding a mixture of products that can be isolated via flash chromatography . Density functional theory (DFT) calculations reveal a heat of formation (HOF) of 320.5 kJ/mol for this compound, reflecting its high energy storage capacity .

Propriétés

Formule moléculaire |

C10H14N2O4 |

|---|---|

Poids moléculaire |

226.23 g/mol |

Nom IUPAC |

1,3-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)9-2-7-1-8(4-9)5-10(3-7,6-9)12(15)16/h7-8H,1-6H2 |

Clé InChI |

USKZHFZEQOROEM-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers and Analogous Compounds

2,2-Dinitroadamantane

- Molecular Formula : C₁₀H₁₄N₂O₄ (identical to 1,3-dinitroadamantane).

- Synthesis : Prepared via alkaline nitration of 2-nitroadamantane with sodium nitrite and silver nitrate, achieving an 89% yield .

- Properties :

2,2,6,6-Tetranitroadamantane

- Molecular Formula : C₁₀H₁₂N₄O₈.

- Synthesis : Derived from the dioxime of 2,6-adamantanedione via bromonitro intermediates and subsequent nitration with tetranitromethane .

- Properties: Exceptionally high thermal stability, surpassing even 1,3,5,7-tetranitroadamantane, due to symmetrical nitro group placement . Potential applications in high-performance explosives requiring stability under extreme conditions.

1-Amino-3-nitroadamantane

- Molecular Formula : C₁₀H₁₆N₂O₂.

- Synthesis : Custom synthesis routes involve functional group interconversion, such as reduction or amination of nitro precursors .

- Properties: The amino group (-NH₂) introduces basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., memantine derivatives) .

Comparative Data Table

Key Research Findings

Positional Isomerism Effects :

- Nitro group placement significantly impacts stability. This compound’s para-substitution minimizes steric clash, enhancing thermal stability over 2,2-dinitroadamantane .

- Symmetrical tetranitro derivatives (e.g., 2,2,6,6-tetranitroadamantane) exhibit superior stability due to balanced electronic and steric effects .

Functional Group Influence: Replacing a nitro group with an amino group (as in 1-amino-3-nitroadamantane) reduces HOF by ~40%, shifting applications from explosives to bioactive molecules .

Synthetic Challenges :

- Nitrolysis conditions (e.g., nitric acid concentration, temperature) critically affect product distribution. For example, omitting acetic anhydride yields 2-oxaadamantane byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.